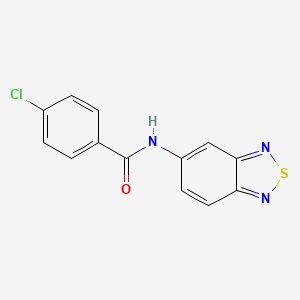
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide, with the molecular formula C8H5ClN2OS, is a chemical compound that belongs to the class of benzothiadiazole derivatives Its structure consists of a benzothiadiazole ring fused with a chlorobenzene moiety
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide. One common method involves the reaction of 2-amino-1,3-benzothiazole with 4-chlorobenzoyl chloride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 2-amino-1,3-benzothiazole, 4-chlorobenzoyl chloride
- Solvent: Organic solvents like dichloromethane or chloroform
- Temperature: Typically carried out at room temperature or slightly elevated temperatures
- Catalysts: None required
Industrial Production:: The industrial production of this compound involves scaling up the synthetic process. Optimization of reaction conditions, purification steps, and safety considerations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, resulting in the replacement of the chlorine with other functional groups.
Reduction: Reduction of the benzothiadiazole ring may yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like sodium borohydride (NaBH).
Major Products:: The major products depend on the specific reaction conditions and the substituents introduced. Examples include substituted benzothiadiazoles or amides.
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide finds applications in various scientific fields:
Chemistry: As a building block for designing new organic materials.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a drug candidate.
Industry: Incorporation into organic semiconductors for optoelectronic devices.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide stands out due to its unique combination of benzothiadiazole and chlorobenzene moieties. Similar compounds include N,N-diethylurea derivatives with benzothiadiazole cores .
Eigenschaften
Molekularformel |
C13H8ClN3OS |
|---|---|
Molekulargewicht |
289.74 g/mol |
IUPAC-Name |
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-1-8(2-4-9)13(18)15-10-5-6-11-12(7-10)17-19-16-11/h1-7H,(H,15,18) |
InChI-Schlüssel |
GRNVPJZDABMHPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=NSN=C3C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11329150.png)

![3-chloro-6-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11329159.png)
![5-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11329160.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11329171.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11329172.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329173.png)
![6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11329174.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329180.png)
![2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11329210.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11329216.png)
![4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11329229.png)
![Ethyl 4-(3-(6-ethoxybenzo[d]thiazol-2-yl)ureido)benzoate](/img/structure/B11329234.png)
